3-Hydroxypropanimidamide

Description

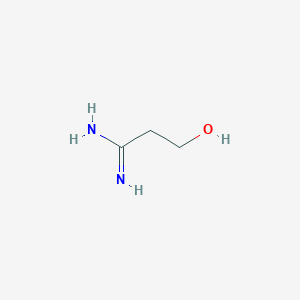

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c4-3(5)1-2-6/h6H,1-2H2,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDXDMXJMLPQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402809 | |

| Record name | 3-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128648-99-7 | |

| Record name | 3-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxypropanimidamide

Strategies for the Chemical Synthesis of 3-Hydroxypropanimidamide

The foundational synthesis of this compound relies on established organic reactions, tailored for the specific functional groups of the target molecule. These methods prioritize the efficient formation of the core imidamide structure from accessible starting materials.

A primary method for synthesizing amidines involves the Pinner reaction, which converts a nitrile into an imino ester salt, also known as a Pinner salt. wikipedia.org This acid-catalyzed reaction is typically conducted by treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. wikipedia.orggoogle.com The reaction mechanism begins with the protonation of the nitrile, which activates it for nucleophilic attack by the alcohol, ultimately forming an imidoester hydrochloride. nih.gov In the context of this compound synthesis, 3-hydroxypropanenitriles are converted into the corresponding imidoester hydrochlorides through this reaction. nih.gov The process is generally carried out at low temperatures, often 0°C, in an anhydrous solvent like chloroform (B151607) or ether to protect the resulting Pinner salt from moisture and subsequent reactions. wikipedia.orggoogle.com

The imidoester hydrochlorides (Pinner salts) generated from the Pinner reaction are stable intermediates that are highly reactive toward nucleophiles. wikipedia.orgorganic-chemistry.org The conversion to the final amidine product is achieved by reacting the imidoester hydrochloride with an amine. wikipedia.orgorganic-chemistry.org This step involves a nucleophilic addition of the amine to the imino ester, leading to the formation of the amidine structure. wikipedia.org This specific transformation is central to the synthesis of various 3-hydroxypropanamidine derivatives, where different amines can be used to create a range of substituted compounds. nih.gov

3-Hydroxypropanenitrile, also known as ethylene (B1197577) cyanohydrin, serves as a crucial precursor in the synthesis of this compound. nih.govnist.gov This compound contains the necessary three-carbon backbone and the nitrile group required for the Pinner reaction. nih.gov Synthetic routes utilize 3-hydroxypropanenitriles, which are transformed into imidoester hydrochlorides as a key intermediate step. nih.gov The production of 3-hydroxypropanenitrile itself can be achieved through the reaction of acrylonitrile (B1666552) with water in the presence of a basic catalyst. google.com

In the synthesis of more complex derivatives of this compound, aromatic aldehydes are frequently used as foundational starting materials. nih.gov These aldehydes are integral building blocks in organic chemistry, providing a versatile starting point for constructing complex molecules. nih.govresearchgate.net In these synthetic pathways, the aromatic aldehydes are first converted into 3-hydroxypropanenitriles, which then proceed through the Pinner reaction and subsequent steps to yield the final amidine derivatives. nih.gov The choice of aromatic aldehyde allows for the introduction of diverse aromatic moieties into the final product structure. nih.gov

To produce the parent this compound, ammonia (B1221849) is introduced to react with the intermediate imidoester, such as ethyl 3-hydroxypropanecarboximidate. This reaction, a form of ammonolysis, involves the nucleophilic attack of ammonia on the imidoester, displacing the alcohol group to form the amidine. wikipedia.orgaskfilo.com The Pinner reaction is a well-established route where the intermediate Pinner salt reacts with ammonia to furnish the corresponding amidine. wikipedia.org

Synthesis of Advanced this compound Derivatives

Research into the applications of this compound has led to the synthesis of advanced derivatives, known as 3-hydroxypropanamidines (3-HPAs). nih.gov These compounds are designed with specific structural modifications to enhance their biological activity. nih.gov Synthetic strategies have focused on creating derivatives with bulky aromatic groups. nih.gov

In one research campaign, a series of 3-HPAs were synthesized starting from various aromatic aldehydes. nih.gov The findings indicated that derivatives incorporating bulky, tricyclic aromatic systems, such as anthracene (B1667546), exhibited potent biological activity. nih.gov For instance, compounds featuring these larger aromatic structures showed significantly higher potency compared to derivatives with smaller groups like quinoline (B57606) or tert-butylphenyl moieties. nih.gov An exception was a derivative with two tert-butylphenyl substituents, which also displayed notable activity. nih.gov

The table below summarizes key research findings on select advanced derivatives. nih.gov

| Compound ID | Key Structural Moiety | Research Finding |

| 16 | Two tert-butylphenyl substituents | Exhibited significant activity with an IC50 of 0.05 μM. |

| 22 | para-methoxy-substituted benzamidine (B55565) | Displayed excellent in vitro antiplasmodial activity with IC50 values of 5 nM and 12 nM against different strains. |

| 23 | Anthracene-9-yl group | Showed potent antiplasmodial in vitro activity. Synthesized as a white solid with a 52% yield. |

N-Substituted this compound Derivatives

The generation of N-substituted this compound derivatives is achieved by reacting the intermediate imidoester hydrochloride with various primary amines. nih.gov This nucleophilic addition of the amine to the imidoester, followed by the elimination of an alcohol, is a fundamental method for creating a diverse range of N-substituted amidines. uoregon.edunih.gov The general synthetic scheme involves the conversion of 3-hydroxypropanenitriles into their corresponding imidoester hydrochlorides through the Pinner reaction. nih.gov These intermediates are then directly reacted with the desired amine to furnish the final N-substituted this compound derivatives. nih.gov

Alternative methods for the synthesis of N-substituted amidines include the use of strong bases to activate amines for direct addition to nitriles or transition metal-catalyzed approaches. uoregon.edumdpi.com

Design and Synthesis of Derivatives with Bulky Tricyclic Aromatic Moieties

A specific focus in the synthesis of this compound derivatives has been the incorporation of large, sterically demanding aromatic systems. An example of this is the synthesis of (Z)-3-(Anthracene-9-yl)-N′-(4-fluorophenyl)-3-hydroxypropanimidamide Hydrochloride. nih.gov This derivative incorporates a bulky tricyclic anthracene moiety. The synthesis follows the established route where the corresponding 3-hydroxypropanenitrile is first converted to the imidoester hydrochloride via the Pinner reaction, and subsequently reacted with an appropriately substituted aniline, in this case, 4-fluoroaniline. nih.gov

Incorporation of Arylalkyl Amines and Substituted Anilines

The versatility of the Pinner reaction and subsequent amination allows for the incorporation of a wide variety of amines. Specifically, arylalkyl amines and substituted anilines have been successfully used to synthesize a series of this compound derivatives. nih.gov The reaction of the imidoester hydrochlorides derived from 3-hydroxypropanenitriles with these amines leads to the formation of the corresponding amidine hydrochlorides. nih.gov This approach has been utilized to generate a library of compounds with varying substituents on the nitrogen atom, allowing for the exploration of structure-activity relationships in medicinal chemistry contexts. nih.gov

Generation of Benzamidine and Hydroxypropanamidines

Research in this area has also explored the synthesis of related structures, such as benzamidines. For instance, a particularly active derivative, a para-methoxy-substituted benzamidine, was synthesized and evaluated alongside the 3-hydroxypropanamidine series. nih.gov This highlights the modularity of the synthetic approach, where different nitrile precursors can be employed to generate a wide array of amidine-containing compounds. The synthesis of various hydroxypropanamidines has been systematically carried out, leading to a series of compounds that have been evaluated for their biological activities. nih.gov

Table 1: Examples of Synthesized 3-Hydroxypropanamidine (3-HPA) Derivatives and Related Compounds nih.gov

Mechanistic Insights into this compound Chemical Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of this compound and its derivatives is governed by well-established principles of organic chemistry.

Catalytic Conditions and Reagent Selection in Amidine Synthesis

The Pinner reaction, a cornerstone of amidine synthesis, is an acid-catalyzed process. wikipedia.org The reaction is typically carried out using anhydrous hydrogen chloride in an alcohol solvent. researchgate.net The choice of alcohol determines the resulting imidoester. Low temperatures are often employed to prevent the thermodynamically unstable imidium chloride salt from rearranging into an amide and an alkyl chloride. jk-sci.com

While the Pinner reaction is acid-catalyzed, base-catalyzed methods for amidine synthesis also exist and can be complementary. wikipedia.orgjk-sci.com The choice between acidic and basic conditions often depends on the electronic nature of the nitrile. wikipedia.org More recent advancements in amidine synthesis include the use of transition metal catalysts, such as copper and palladium, which can offer alternative reaction pathways and broader substrate scopes. mdpi.comsemanticscholar.org For instance, copper-catalyzed protocols have been developed for the nucleophilic addition of amines to nitriles under oxidative conditions. mdpi.com

Investigation of Reaction Intermediates

The key intermediate in the Pinner synthesis of amidines is the imino ester salt, or Pinner salt. wikipedia.orgyoutube.com This species is formed by the acid-catalyzed nucleophilic attack of an alcohol on the protonated nitrile. The Pinner salt is highly reactive and is typically not isolated; it is used in situ for the subsequent reaction with an amine. wikipedia.orgyoutube.com

The mechanism of the Pinner reaction begins with the protonation of the nitrile by the strong acid (e.g., HCl), which activates the nitrile carbon towards nucleophilic attack by the alcohol. This attack forms a protonated imidate, which can then be isolated as the Pinner salt (an imino ester hydrochloride). The subsequent addition of an amine to the Pinner salt proceeds via nucleophilic attack on the iminoester carbon, leading to a tetrahedral intermediate. The elimination of the alcohol from this intermediate, followed by deprotonation, yields the final amidine product. The entire process relies on careful control of reaction conditions, particularly the exclusion of water, to prevent hydrolysis of the intermediate Pinner salt to an ester. jk-sci.comyoutube.com

Table 2: Key Chemical Compounds Mentioned

Stereochemical Considerations in Derivative Formation

The stereochemistry of this compound derivatives is a crucial aspect, particularly for their potential biological applications, as different stereoisomers can exhibit distinct pharmacological activities. The primary stereocenter in these molecules is the carbon atom bearing the hydroxyl group.

Research into the asymmetric synthesis of related chiral molecules provides some insights. For instance, the Ritter reaction, which involves the reaction of a nitrile with an alcohol to form an amide, has been shown to proceed with mixtures of diastereoisomers when chiral nitriles and racemic alcohols are used rsc.org. This suggests that the stereochemistry of both reactants can influence the stereochemical outcome.

While methods for the stereoselective synthesis of the precursor β-hydroxy nitriles exist, there is a notable absence of studies detailing the preservation or inversion of this stereochemistry during the conversion to this compound. Furthermore, there is a lack of information regarding diastereoselective reactions of the final this compound derivatives, where the existing stereocenter would direct the formation of new stereocenters. This represents a significant area for future research to fully elucidate the stereochemical landscape of this promising class of compounds.

Pharmacological Investigations and Biological Activities of 3 Hydroxypropanimidamide and Its Derivatives

Antimalarial Activity of 3-Hydroxypropanimidamide and its Derivatives

Derivatives of this compound have been the subject of significant investigation for their potential to combat malaria, a disease responsible for hundreds of thousands of deaths annually. nih.gov The spread of drug-resistant Plasmodium falciparum necessitates the development of new treatment strategies, and HPAs represent a novel chemotype with potent antimalarial properties. acs.orgfigshare.com

Studies have evaluated the effectiveness of various this compound derivatives against the asexual blood stages of P. falciparum in a laboratory setting. nih.gov

Several analogs of this compound have shown excellent in vitro activity against chloroquine-sensitive (CQ-S) strains of P. falciparum, such as the 3D7 strain. nih.gov The most active derivatives exhibit inhibitory concentrations (IC₅₀) in the single-digit nanomolar range. For instance, compounds designated as 22 and 23 both displayed potent activity with an IC₅₀ value of 0.005 µM against the Pf 3D7 strain. nih.gov Further synthesis and evaluation of novel HPAs have yielded analogs, such as 7d and 7e , which also exhibit potent activity, with IC₅₀ values around 2 nM for 7e . acs.org Another derivative, 4e , showed an IC₅₀ value of 18.7 nM against the same strain. acs.org

| Compound | Pf 3D7 (CQ-S) IC₅₀ (µM) | Pf Dd2 (MDR) IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 22 | 0.005 | 0.012 | nih.gov |

| Compound 23 | 0.005 | 0.009 | nih.gov |

| Compound 7e | ~0.002 | Not specified | acs.org |

| Compound 4d | 0.0195 | 0.0463 | acs.org |

| Compound 4e | 0.0187 | 0.0499 | acs.org |

Crucially, these compounds have also demonstrated significant efficacy against multidrug-resistant (MDR) parasite strains, such as Pf Dd2, which is resistant to chloroquine (B1663885), pyrimethamine, and sulfadoxine. nih.gov The derivative 22 had an IC₅₀ of 0.012 µM, and derivative 23 showed an even lower IC₅₀ of 0.009 µM against the Pf Dd2 strain. nih.gov Another compound, 16 , which features two tert-butylphenyl substituents, was equally effective against both sensitive and resistant strains, with an IC₅₀ of 0.05 µM for both Pf 3D7 and Pf Dd2. nih.gov Similarly, analogs 4d and 4e were active against Pf Dd2 with IC₅₀ values of 46.3 nM and 49.9 nM, respectively. acs.org This potent activity against MDR strains highlights the potential of this compound class to overcome existing drug resistance mechanisms. nih.gov

An essential aspect of drug development is ensuring that a compound is toxic to the parasite but not to human cells. The cytotoxicity of this compound derivatives has been evaluated against human cell lines, including the liver carcinoma cell line HepG2. nih.govacs.org The results have shown that these compounds generally exhibit low cytotoxicity. nih.govnih.gov For example, the highly active compound 22 displayed low cytotoxicity in human cells. nih.gov All tested HPAs in one study, including 4a-f , showed low cytotoxicity in the HepG2 cell line, leading to a notable parasite selectivity. acs.org The selectivity index (SI), which is the ratio of a compound's cytotoxicity to its antiplasmodial activity, is a measure of its therapeutic window. The tested HPAs demonstrated high parasite selectivity. acs.orgfigshare.com

| Compound | Cytotoxicity (HepG2 IC₅₀ µM) | Selectivity Index (SI) | Source |

|---|---|---|---|

| Compound 22 | Low cytotoxicity reported | Excellent parasite selectivity reported | nih.gov |

| Compounds 4a-f | Low cytotoxicity reported | Remarkable parasite selectivity reported | acs.org |

| Compound 7d | No cytotoxicity observed | Notable parasite selectivity reported | figshare.com |

Promising in vitro results have led to in vivo efficacy studies in animal models. In a Plasmodium berghei mouse model, a key derivative, compound 22 , demonstrated strong in vivo activity when administered orally. nih.govnih.gov A once-daily oral dose for four consecutive days resulted in a cure rate of 33% at 30 mg/kg and a cure rate of 66% at 50 mg/kg. nih.govnih.gov Another analog, 7d , also showed dose-dependent curative activity in the P. berghei mouse model without apparent signs of toxicity. acs.orgfigshare.com These findings suggest that this compound derivatives are orally active and can effectively clear parasitic infections in a living organism. nih.gov

Understanding the potential for resistance development is critical for any new antimalarial drug. Studies have been conducted to assess how readily P. falciparum could develop resistance to this compound analogs. Attempts to select for resistance to the lead compound 22 in the multidrug-resistant Pf Dd2 strain were unsuccessful. nih.gov Even after 60 days of continuous drug pressure, no viable parasites were recovered, indicating a high barrier to resistance for this compound. nih.gov The mechanism of action is believed to involve the inhibition of the heme detoxification machinery in the parasite. nih.gov Some research suggests that amplification of the pfmdr1 gene, which encodes a transporter protein, may provide a genetic background that favors low-grade resistance to some antimalarials. nih.govdtic.mil

Structure-Activity Relationship (SAR) Studies for Antiplasmodial Agents

Impact of Substitutions on the Aromatic Moiety

The substitution patterns on the aromatic moieties of this compound (HPA) derivatives play a critical role in their biological activity, particularly their antiplasmodial potency. Structure-activity relationship (SAR) studies have revealed that bulky, tricyclic aromatic systems are generally favored for high efficacy.

Derivatives featuring phenanthrene (B1679779) moieties have been a key focus of investigation. Modifications to this part of the molecule, designated as region A, have shown significant effects on activity. For instance, replacing the phenanthrene ring with a 1,7-phenanthroline (B34526) system in derivative 4a resulted in a pronounced decrease in activity against Plasmodium falciparum, with IC50 values in the micromolar range. acs.org Similarly, the 3,8-difluoro substituted phenanthridine (B189435) derivative 4f showed a roughly 10-fold reduction in in vitro antiplasmodial activity compared to more potent analogs. acs.org In contrast, other phenanthridine derivatives, such as 4d and 4e , maintained respectable, though not superior, activity with IC50 values in the nanomolar range against both drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) strains of P. falciparum. acs.org

Conversely, derivatives with less bulky aromatic systems, such as tert-butylphenyl or quinoline (B57606) moieties, generally exhibited weaker activity, often in the micromolar range. nih.gov An exception was a compound with two tert-butylphenyl substituents (16 ), which displayed an IC50 of 0.05 µM. nih.gov The most potent compounds identified in these studies consistently featured a bulky tricyclic aromatic group. nih.gov

Substitutions on the benzamidine (B55565) moiety (region C) also significantly influence activity. A variety of halogen-substituted anilines have been utilized to probe the SAR of this region. acs.org Several mono-, di-, and trisubstituted benzamidine analogs demonstrated potent in vitro antiplasmodial activity, achieving single-digit nanomolar IC50 values. acs.org For example, the derivative 7e , which has a 3-fluorophenyl group, retained the high potency of the lead compound. acs.org The 4-bromobenzamidine derivative 7d also showed very high activity and was found to inhibit the formation of synthetic hemozoin more effectively than chloroquine. acs.org Furthermore, the rigid 4-fluorobiphenyl (B1198766) derivative 7l nearly maintained the potent activity of the lead compound against two different P. falciparum strains. acs.org

Table 1: In Vitro Antiplasmodial Activity of HPA Derivatives with Aromatic Moiety Substitutions

| Compound | Aromatic Moiety (Region A/C) | Pf3D7 IC50 (nM) | PfDd2 IC50 (nM) |

|---|---|---|---|

| 4a | 1,7-Phenanthroline | >1000 | >1000 |

| 4d | Phenanthridine | 19.5 | 46.3 |

| 4e | Phenanthridine | 18.7 | 49.9 |

| 4f | 3,8-Difluoro-phenanthridine | ~10-fold higher than lead | ~10-fold higher than lead |

| 7e | 3-Fluorophenyl (on benzamidine) | ~2 | ~2 |

| 7l | 4-Fluorobiphenyl (on benzamidine) | ~5 | ~5 |

| 16 | Di-tert-butylphenyl | 50 | 50 |

Influence of Amidine Moiety Modifications on Activity

Modifications to the amidine group itself are crucial for the biological activity of this compound derivatives. Extensive SAR studies have been conducted to understand how altering the structure of this moiety impacts antiplasmodial efficacy.

The replacement of a hydrazonamide motif with various substituted amidine moieties has been a successful strategy in developing potent antimalarial compounds. nih.gov The nature of the substituent on the amidine nitrogen plays a significant role. For instance, the N-piperidinoamidine derivative 24 exhibited antiplasmodial activity in the single-digit nanomolar range, whereas the corresponding N-(4-fluoro)benzyloxyamidine 25 was substantially less active, with an IC50 value of 0.28 µM. nih.gov

Further exploration of the amidine structure revealed that both cyclic and acyclic substitutions can be tolerated, but with varying effects on potency. The introduction of a 4,4-difluoropiperidine (B1302736) moiety in compound 7m led to a slight reduction in activity (IC50 ~32 nM). acs.org In a striking example of the sensitivity of this region to modification, the introduction of a polar 1,3,4-oxadiazole (B1194373) ring within the amidine moiety of compound 7n resulted in a complete loss of activity. acs.org

The size and flexibility of the substituent are also determining factors. The bioisosteric 2-fluoro-pyridine analog 7o showed a 20-fold decrease in activity compared to the lead compound. acs.org Surprisingly, simply extending the substituent by one methylene (B1212753) group, as seen in the flexible 4-fluorobenzyl substituted amidine 7p , led to a significant drop in plasmodial growth inhibition (IC50 > 100 nM). acs.org Similarly, mono- and dialkyl-substituted amidines and a benzimidazole (B57391) derivative showed significantly reduced activity, falling into the micromolar range. acs.org

Table 2: Influence of Amidine Moiety Modification on Antiplasmodial Activity

| Compound | Amidine Moiety Modification | Pf3D7 IC50 (nM) |

|---|---|---|

| 24 | N-Piperidinoamidine | 7 |

| 25 | N-(4-Fluoro)benzyloxyamidine | 280 |

| 7m | 4,4-Difluoropiperidine | ~32 |

| 7n | Contains 1,3,4-Oxadiazole ring | Inactive |

| 7o | 2-Fluoro-pyridine analog | ~45 |

| 7p | 4-Fluorobenzyl substituted | >100 |

Essentiality of the Hydroxyl Group for Potent Activity

The hydroxyl group is a critical functional group for the potent biological activity of this compound and its derivatives. SAR studies have consistently highlighted its importance. It is understood that a hydroxyl group positioned at a specific distance from a basic nitrogen atom is an essential structural feature for potent antimalarial activity. nih.gov This spatial relationship allows for key interactions with the biological target.

The introduction of a hydroxyl group to an aromatic ring can significantly enhance its ability to interact with biological targets through electron delocalization. researchgate.net The hydroxyl group can participate in hydrogen bonding and other chemical interactions, which are often crucial for the binding of a molecule to its receptor and, consequently, for its biological effect. researchgate.netnih.gov In studies of other compound classes, such as curcumin (B1669340) analogues, the aromatic hydroxyl group was found to be critically important for their antibacterial activity. researchgate.net Similarly, for flavonoid derivatives, the number and position of hydroxyl groups play a pivotal role in their inhibitory activity against certain enzymes, with the introduction of hydroxyl groups increasing hydrogen bonding interactions. nih.gov While these examples are not from this compound derivatives directly, they underscore the general principle of the importance of hydroxyl groups in the biological activity of molecules.

Other Biological Activities of Related Amidines

Antimicrobial Potential of N'-Hydroxypropanimidamide Derivatives

While direct studies on the antimicrobial potential of N'-Hydroxypropanimidamide derivatives are limited in the available literature, research on related N-substituted hydroxylamine (B1172632) and amide compounds provides insights into their potential antibacterial activities. N-substituted hydroxylamine derivatives have been designed and synthesized as a new class of antibacterial agents. nih.govresearchgate.net These compounds have demonstrated a broad antimicrobial effect against a variety of Gram-positive and Gram-negative bacteria, coupled with low toxicity towards eukaryotic cells. nih.govresearchgate.net

The mechanism of action for these N-hydroxylamine compounds is believed to involve the inhibition of the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for DNA synthesis and repair. nih.govresearchgate.net Both aliphatic and N-benzylhydroxylamine analogues have shown antimicrobial activity. nih.gov Furthermore, some of these promising compounds have been shown to reduce the biomass of established biofilms of pathogenic bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.govresearchgate.net

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have also been investigated for their antimicrobial properties and were found to be active against Gram-positive bacteria. nih.gov Amide derivatives of benzoic acids, in general, are known to possess a wide range of pharmacological effects, including antimicrobial activities. nanobioletters.com

Table 3: Antimicrobial Activity of Related Amide and Hydroxylamine Derivatives

| Compound Class | Target Organisms | Noted Activity |

|---|---|---|

| N-Substituted Hydroxylamines | Gram-positive and Gram-negative bacteria | Broad antimicrobial effect, biofilm reduction nih.govresearchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active with MIC values of 2.5–5.0 mg/mL nih.gov |

| Benzoic acid amide derivatives | B. subtilis, E. coli | Significant activity with low MIC values for some compounds nanobioletters.com |

Antiviral Investigations in Related Amidine Structures

Amidine-containing compounds have been investigated for their potential as antiviral agents, particularly in the context of coronaviruses. The strategy often involves targeting host proteases that are necessary for viral entry into cells, rather than the viral proteins themselves, which are prone to mutation. nih.gov

A study focusing on the development of inhibitors for Transmembrane Serine Protease 2 (TMPRSS2), a host protease involved in the entry of coronaviruses like SARS-CoV-2, evaluated a series of amidine derivatives. nih.gov In this research, compounds were designed based on the structures of known inhibitors like nafamostat (B1217035) and pentamidine. nih.gov While some of the synthesized amidine derivatives showed low micromolar IC50 concentrations for TMPRSS2 inhibition at the enzyme level, their efficacy was lower in cellular assays. nih.gov

Interestingly, one compound, 14 , which was not a potent TMPRSS2 inhibitor, demonstrated potential cellular activity by inhibiting membrane fusion with an IC50 value of 10.87 µM. nih.gov This suggests that its antiviral action might be mediated by a different molecular target. nih.gov This compound also showed inhibition of pseudovirus entry. nih.gov The structural diversity of the tested compounds included variations in the aromatic ring bearing the amidine group, such as monocyclic phenyl and heterobicyclic benzimidazolyl moieties. nih.gov Another study on novel benzo-heterocyclic amine compounds also reported broad-spectrum antiviral activity, with some derivatives showing potent effects against both RNA and DNA viruses. nih.gov

Antitumor and Antiproliferative Effects

Extensive literature searches did not yield specific research findings on the antitumor and antiproliferative effects of the chemical compound this compound or its direct derivatives.

While the broader field of cancer research actively investigates various chemical entities for their potential therapeutic effects, information regarding the specific activity of this compound in this context is not available in the public domain based on the conducted searches. Scientific studies have explored the antitumor properties of a wide array of structurally diverse compounds, including various amides and compounds with hydroxyl groups. For instance, research has been conducted on the anti-proliferative effects of novel ceramide analogs, indole (B1671886) carboxamide derivatives, and nitro-substituted hydroxynaphthanilides against different cancer cell lines nih.govnih.govmdpi.com. These studies highlight the ongoing effort to identify new pharmacologically active agents against cancer.

However, these investigations focus on molecules that are structurally distinct from this compound. Therefore, no data tables or detailed research findings concerning the antitumor and antiproliferative efficacy of this compound can be provided at this time.

Pharmacokinetic and Metabolic Studies of 3 Hydroxypropanimidamide Analogs

Metabolic Stability Assessment (In Vitro and In Vivo)nih.govcreative-bioarray.comnih.gov

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and clearance in the body. nih.gov The liver is the primary site for drug biotransformation, and in vitro systems using liver-derived components are essential for early assessment. creative-bioarray.comthermofisher.com

Screening in Human Liver Microsomesnih.gov

Human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are widely used to evaluate the metabolic stability of new chemical entities. creative-bioarray.comnih.gov

A key analog, compound 22, underwent metabolic stability screening in human liver microsomes. The study revealed that after 40 minutes of incubation, 86% of the compound remained stable. This stability was comparable to that of propranolol, a reference drug with medium to high metabolic stability, which showed 76% of the parent compound remaining under the same conditions. Based on these findings, the intrinsic clearance for compound 22 was calculated to be 9 μL/min/mg, classifying it as a low-clearance compound with a predicted long half-life. nih.gov

In another study, the stability of two halo-substituted benzamidine (B55565) analogs, 7a and 7d, was assessed in human plasma. Over a 24-hour period, compound 7a showed degradation of 27.5% at a concentration of 2.5 ng/mL and 37.8% at 50 ng/mL. Compound 7d demonstrated greater degradation, with recovery decreasing by 43.5% at 2.5 ng/mL and 46.5% at 50 ng/mL. acs.org

Table 1: In Vitro Metabolic Stability of 3-Hydroxypropanimidamide Analogs

| Compound | Test System | Incubation Time (min) | % Remaining | Intrinsic Clearance (CLint) | Classification |

|---|---|---|---|---|---|

| Compound 22 | Human Liver Microsomes | 40 | 86% | 9 µL/min/mg | Low-Clearance |

Chemical Stability under Varying pH Conditionsnih.gov

The stability of a compound under different pH conditions is crucial, as it indicates its potential to withstand the varying physiological pH environments of the gastrointestinal tract and bloodstream.

Compound 22 was tested for its chemical stability at both physiological and acidic pH. When dissolved in a phosphate (B84403) buffer at pH 7.5 and monitored for 24 hours, there was virtually no decomposition observed (1% drug decomposition). Similarly, when subjected to an acidic environment of pH 2 for 24 hours, the compound remained highly stable, with only 0.1% decomposition detected. nih.gov

Table 2: Chemical Stability of Compound 22

| pH Condition | Buffer Composition | Monitoring Period (h) | % Decomposition |

|---|---|---|---|

| 7.5 (Physiological) | Tween20/ethanol/phosphate buffer | 24 | 1% |

Plasma Protein Binding Characteristicsnih.gov

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution, availability to target sites, and clearance. nih.gov The "free drug theory" posits that only the unbound fraction of a drug is pharmacologically active. nih.gov

The human plasma protein binding of compound 22 was evaluated using a dialysis method at a physiological pH of 7.4. At a concentration of 1 μM, the compound exhibited 100% binding to plasma proteins after a 5-hour equilibration period. This high level of binding was consistent with the reference drug used in the assay, confirming the reliability of the results. nih.gov

Absorption Profiles (In Vivo Snapshot Analysis)nih.gov

Early assessment of a drug's absorption characteristics is vital for determining its potential for oral administration. A "snapshot" in vivo pharmacokinetic analysis provides a preliminary look at how a compound is absorbed and distributed in a living organism.

An in vivo snapshot pharmacokinetic profile was determined for compound 22 in mice following oral administration. The results indicated fast drug absorption, suggesting a quick onset of action. nih.gov This rapid absorption is a favorable characteristic for an orally administered therapeutic agent.

In Vitro-In Vivo Extrapolation (IVIVE) Methodologiesnih.gov

In vitro-in vivo extrapolation (IVIVE) is a computational approach used to predict the in vivo pharmacokinetic properties of a drug from in vitro data. youtube.com This process is crucial in drug discovery for translating experimental findings into human-relevant predictions, thereby reducing reliance on animal testing. frontiersin.org

The IVIVE process for this compound analogs would typically involve the following steps:

Data Integration : In vitro data, such as the intrinsic clearance (CLint) obtained from human liver microsome studies (as described in section 4.1.1), would serve as a primary input. evotec.com

Scaling : Scaling factors are applied to the in vitro clearance values to extrapolate them to an in vivo clearance for the whole liver. This involves considering factors like the amount of microsomal protein per gram of liver and the total liver weight. youtube.com

Physiologically Based Kinetic (PBK) Modeling : The scaled in vitro data are integrated into PBK models. These models are complex mathematical representations of the body, incorporating physiological parameters (e.g., blood flow rates, tissue volumes) and drug-specific properties (e.g., plasma protein binding, solubility) to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. frontiersin.orgnih.gov

Prediction : The PBK model then predicts the in vivo pharmacokinetic parameters, such as plasma concentration-time profiles, half-life, and bioavailability. This allows for an estimation of how the compound will behave in humans before clinical trials are conducted. nih.gov

While specific IVIVE models for this compound analogs are not detailed in the available literature, the low intrinsic clearance and high plasma protein binding observed for compound 22 are critical parameters that would be used in such models to predict its human pharmacokinetics. nih.govnih.gov

Analytical Methodologies for 3 Hydroxypropanimidamide Research

Chromatographic and Spectroscopic Techniques for Characterization

The definitive identification and characterization of 3-Hydroxypropanimidamide require a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's structure, mass, and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds like this compound. jchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.comcore.ac.uk

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the types and number of protons and carbons. For instance, in the ¹H NMR spectrum of a this compound derivative, specific chemical shifts (δ) and signal splitting patterns can be assigned to the protons of the hydroxypropyl chain and any substituent groups. nih.gov Two-dimensional (2D) NMR techniques, including HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish direct and long-range correlations between protons and carbons, which is crucial for assembling the complete molecular structure. core.ac.uk

A study on a related series of (Z)-3-hydroxy-propanimidamide derivatives provides a practical example of NMR data used for characterization. For the compound (Z)-3-(Anthracene-9-yl)-N′-(4-fluorophenyl)-3-hydroxypropanimidamide Hydrochloride, the following ¹H NMR data was recorded. nih.gov

Interactive Table: ¹H NMR Data for a this compound Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 11.55 | br-s | 1H | Amidinium NH |

| 9.84 | br-s | 1H | Amidinium NH |

| 8.97 | s | 2H | Aromatic CH |

| 8.68 | s | 1H | Aromatic CH |

| 8.62 | s | 1H | Aromatic CH |

Data acquired in DMSO-d6 at 300 MHz. nih.gov s: singlet, br-s: broad singlet

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. ucsf.edu Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, allowing for precise mass measurement of the intact molecular ion. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. ucsf.edu In this process, the molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, helping to confirm the structure elucidated by NMR and to distinguish between isomers. nih.gov For example, in the analysis of 3-hydroxy-propanamidine derivatives, a triple-quadrupole tandem mass spectrometer with an ESI interface can be used to monitor specific parent-to-daughter ion transitions (mass-to-charge ratios), which is also a key principle in quantitative analysis. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. purdue.edu The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. pearson.com

For this compound, IR spectroscopy can confirm the presence of key functional groups:

O-H stretch: A broad absorption band typically in the region of 3550-3200 cm⁻¹ indicates the presence of the hydroxyl group. ucla.edulibretexts.org

N-H stretch: Absorption bands in the 3500-3300 cm⁻¹ range are characteristic of the N-H bonds in the amidine group. ucla.edu

C=N stretch: The carbon-nitrogen double bond of the imidamide functionality would be expected to show an absorption in the 1690-1640 cm⁻¹ region, though this can vary.

C-H stretch: Absorptions around 3000-2850 cm⁻¹ are indicative of the aliphatic C-H bonds in the propanol (B110389) backbone. libretexts.org

Interactive Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Bond Type |

|---|---|---|

| Hydroxyl | 3550 - 3200 (broad) | O-H Stretch |

| Amine | 3500 - 3300 (medium) | N-H Stretch |

| Imine | ~1690 - 1640 (variable) | C=N Stretch |

Quantitative Analysis in Biological Matrices

To understand the pharmacokinetic profile of this compound, sensitive and specific methods are required for its quantification in complex biological matrices such as blood, plasma, and tissues. nih.gov The gold standard for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.gov

This technique offers high selectivity by separating the analyte from endogenous matrix components via High-Performance Liquid Chromatography (HPLC) before detection by MS/MS. uab.edu The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent molecule) and a characteristic fragment ion are monitored. This provides exceptional specificity and allows for accurate quantification even at very low concentrations. nih.gov

In studies of related 3-hydroxy-propanamidine compounds, a validated LC-MS/MS method was developed to measure drug concentrations from dried blood spots. nih.gov The bioanalytical process involved separation on an HPLC system and quantification using a triple–quadrupole tandem mass spectrometer with an ESI interface in positive ionization mode. nih.gov Such methods require careful validation, including the establishment of calibration curves and quality control samples at different concentration levels to ensure accuracy and precision. acs.org

Methods for Purity Assessment and Impurity Profiling

Ensuring the purity of a chemical compound is critical for research. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for determining the purity of this compound. nih.gov This technique separates the main compound from any impurities, and the relative peak areas in the chromatogram are used to calculate the purity, often expected to be ≥95% for research-grade compounds. nih.gov

Impurity profiling involves the identification and characterization of any unwanted chemicals present in the substance. researchgate.net These impurities can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation. researchgate.net LC-MS is a powerful tool for this purpose, as it can provide the molecular weights of the impurities, which aids in their structural identification. researchgate.net A thorough impurity profile is essential for understanding the compound's stability and ensuring the reliability of experimental results.

Metabolomics Approaches in this compound Studies

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. uab.edu This approach can be used to investigate the metabolic fate of this compound within a biological system. By comparing the metabolic profiles of samples from treated versus untreated subjects, researchers can identify potential metabolites of the compound.

The analytical techniques used in metabolomics are primarily high-resolution LC-MS/MS platforms. uab.edu In an untargeted metabolomics study, the instrument scans for all possible ions, and sophisticated software is used to compare the datasets and identify features (potential metabolites) that have changed significantly upon administration of the compound. The structures of these potential metabolites can then be proposed based on their accurate mass and MS/MS fragmentation patterns, which would show characteristic mass shifts from the parent drug corresponding to metabolic transformations like oxidation, hydroxylation, or conjugation.

Future Research Directions and Therapeutic Implications

Lead Optimization Strategies for Enhanced Efficacy and Safety

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to improve its pharmacological and pharmacokinetic properties. danaher.com For 3-hydroxypropanamidines, future research will focus on structural modifications to enhance their efficacy, safety, and drug-like characteristics. nih.govacs.org

The "drug-likeness" of a compound refers to its possession of physicochemical properties that are favorable for absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.govnih.gov While the lead 3-HPA compound 22 has shown promise, further optimization of its physicochemical profile is necessary. nih.gov Strategies to improve properties like solubility and metabolic stability are crucial for developing an orally bioavailable drug. researchgate.net Retrospective analyses of successful drug candidates often reveal a trend towards less complex and less lipophilic molecules, a principle that can guide the structural simplification of 3-HPAs. nih.gov

Key physicochemical parameters for a selection of 3-hydroxypropanamidine derivatives are presented below:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Compound 22 | C30H20Cl2F3N3O | 582.4 | 7.3 |

| Compound 23 | C26H20FN3O | 409.5 | 5.4 |

| Compound 16 | C31H36N2O | 464.6 | 6.8 |

This data is derived from the provided search results and represents a sample of the compounds studied.

A significant hurdle in the development of many drug candidates is their potential to interact with unintended biological targets, leading to adverse effects. For some antimalarials, inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern due to the risk of cardiotoxicity. nih.gov The lead 3-HPA compound 22 demonstrated moderate inhibition of the hERG K+ channel. nih.gov Future lead optimization efforts will concentrate on modifying the phenanthrene (B1679779) and benzamidine (B55565) portions of the molecule to reduce this off-target activity while preserving potent antimalarial efficacy. acs.org

A comparison of hERG K+ channel inhibition for compound 22 and other reference compounds is shown in the following table:

| Compound | hERG Inhibition IC50 (µM) |

| Compound 22 | 0.8 |

| Lead Compound 1 | 0.3 |

| Halofantrine (HF) | 0.1 |

| Lumefantrine (LUM) | 0.5 |

This data is extracted from a fluorescence polarization assay mentioned in the search results. nih.gov

Exploration of Novel Molecular Targets for Antimalarial Activity

The primary mechanism of action for the lead 3-hydroxypropanamidine appears to be the inhibition of hemozoin formation, a crucial process for the parasite's survival. nih.govfigshare.com The parasite detoxifies the heme produced during hemoglobin digestion by converting it into insoluble hemozoin crystals. youtube.com By disrupting this pathway, 3-HPAs lead to the accumulation of toxic free heme within the parasite. nih.gov While this is a well-established antimalarial target, future research could explore other potential molecular targets of 3-HPAs. Understanding if these compounds interact with other parasite proteins could reveal novel mechanisms of action and open new avenues for overcoming drug resistance. nih.gov

Development of Combination Therapies and Resistance Management Strategies

The emergence and spread of drug-resistant malaria parasites pose a significant threat to global health. nih.govresearchgate.net Artemisinin-based combination therapies (ACTs) are the current standard of care, but resistance to artemisinin (B1665778) has been reported. nih.gov A promising characteristic of the lead 3-HPA compound 22 is its high barrier to resistance in in vitro studies. nih.gov Attempts to generate resistant P. falciparum parasites to this compound were unsuccessful, suggesting that resistance may be slow to develop. nih.gov

To further combat the development of resistance, 3-HPAs could be developed as part of a combination therapy with other antimalarial agents that have different mechanisms of action. nih.govmdpi.commdpi.com This approach can enhance efficacy and delay the emergence of resistant strains.

Potential Applications Beyond Antimalarial Therapy

While the primary focus of 3-hydroxypropanamidine research has been on its antimalarial properties, the core chemical structure may have potential applications against other infectious diseases or in other therapeutic areas. The amidine functional group is a common feature in medicinal chemistry and is present in a variety of bioactive molecules. Further screening of 3-HPA libraries against other pathogens or disease targets could uncover new therapeutic opportunities.

Preclinical Development and Translation to Clinical Studies

The journey from a promising lead compound to a clinically approved drug is a long and rigorous process. nih.gov The lead 3-HPA compound 22 has shown strong in vivo efficacy in a Plasmodium berghei mouse model, with a significant cure rate at tested doses. nih.govmalariaworld.orgresearchgate.netnih.gov The next steps in preclinical development will involve more extensive in vivo studies to evaluate the compound's safety, tolerability, and pharmacokinetic profile in different animal models. These studies are essential to establish a safe and effective dose for potential human clinical trials. uvahealth.com Successful preclinical data would be required to file an Investigational New Drug (IND) application and initiate Phase 1 clinical trials in humans.

Q & A

Q. How can researchers mitigate bias when reviewing literature on this compound’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.